

# 5-Chloro-2-mercaptobenzoxazole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzoxazole

Cat. No.: B1348873

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CAS Number: 22876-19-3 Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNOS

This technical guide provides an in-depth overview of **5-Chloro-2-mercaptobenzoxazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

## Core Compound Data

**5-Chloro-2-mercaptobenzoxazole**, also known as 5-chlorobenzoxazole-2-thiol, is a stable, white to light yellow solid.<sup>[1]</sup> Its structure, featuring a benzoxazole core with a chloro group at the 5-position and a mercapto group at the 2-position, provides multiple sites for chemical modification and functionalization.<sup>[2]</sup> This reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.<sup>[1][3]</sup>

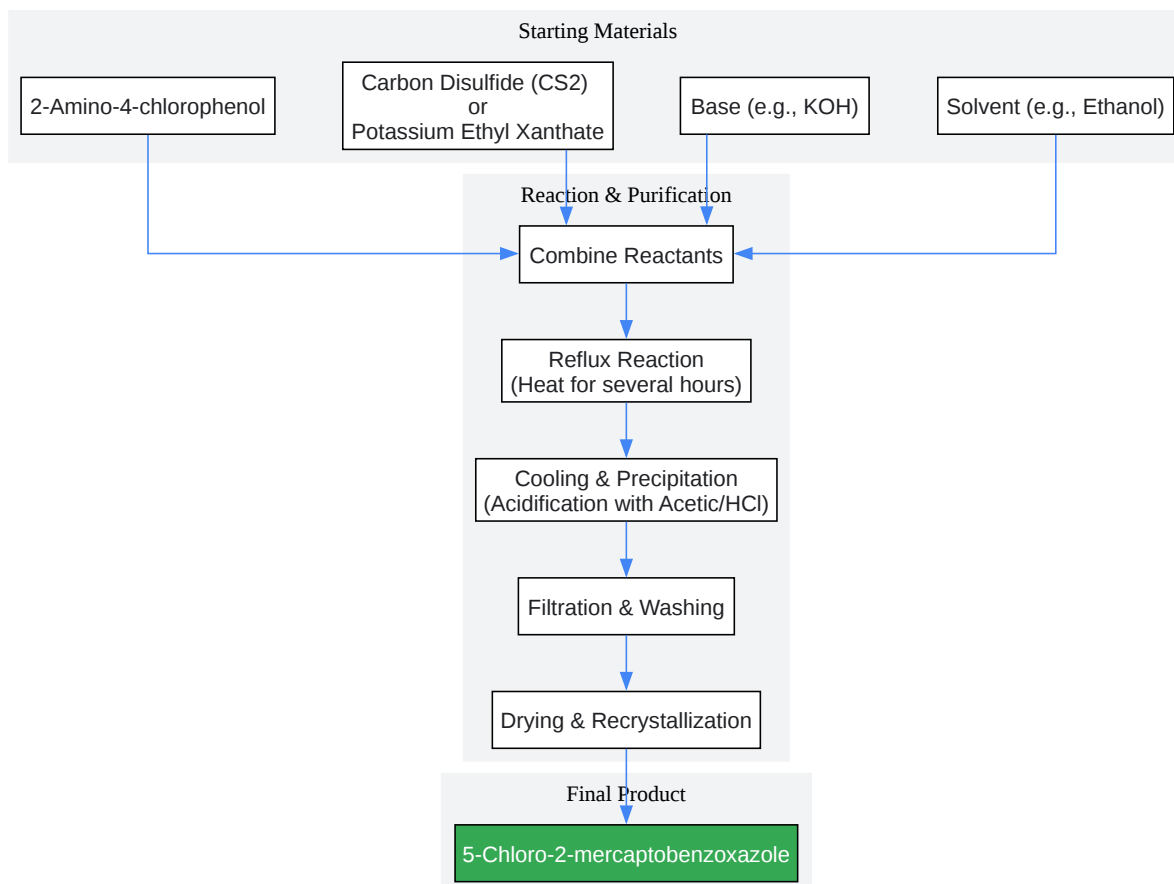
## Physicochemical and Identification Properties

The key quantitative data and identifiers for **5-Chloro-2-mercaptobenzoxazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	22876-19-3	[1][2][4][5]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNOS	[1][4]
Molecular Weight	185.63 g/mol	[1][4][5][6]
IUPAC Name	5-chloro-3H-1,3-benzoxazole-2-thione	[7]
Synonyms	5-Chlorobenzoxazole-2-thiol	[1]
Appearance	White to light yellow solid	[1]
Melting Point	280-285 °C	[1][6][8]
Purity	≥ 97-98% (HPLC)	[1][6]
Solubility	Low solubility in water, soluble in some organic solvents.	
PubChem CID	708870	[1]
MDL Number	MFCD00175241	[1][5][6]

## Synthesis and Experimental Protocols

The primary synthetic route to **5-Chloro-2-mercaptobenzoxazole** involves the reaction of 2-amino-4-chlorophenol with a source of thiocarbonyl, such as carbon disulfide or an alkali metal alkylxanthate.[2] The general workflow for its synthesis is depicted below.



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Caption: General workflow for the synthesis of **5-Chloro-2-mercaptobenzoxazole**.

## Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established methods for the synthesis of 2-mercaptobenzoxazole derivatives.<sup>[5]</sup>

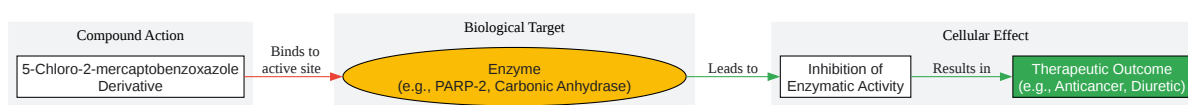
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and 95% ethanol (100 mL).
- **Addition of Reagent:** To this mixture, add carbon disulfide (0.1 mol) slowly.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Decolorization:** After the reaction is complete, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.
- **Filtration:** Filter the hot mixture to remove the charcoal.
- **Precipitation:** Heat the filtrate to 70-80°C. Add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid with rapid stirring until the solution is acidic. This will cause the product to precipitate.
- **Isolation:** Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.
- **Purification:** Collect the crystalline product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

## Applications in Drug Development and Research

**5-Chloro-2-mercaptobenzoxazole** serves as a crucial building block for various biologically active compounds and has applications in several research areas.

- **Pharmaceutical Development:** It is a key intermediate in synthesizing novel compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.<sup>[1][3]</sup> Benzoxazole derivatives have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair and a target in cancer therapy.<sup>[6]</sup>

- **Enzyme Inhibition:** The mercaptobenzoxazole scaffold is a known inhibitor of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases.[9] This suggests that 5-chloro derivatives could be explored for developing selective CA inhibitors.
- **Agrochemicals:** The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[1][3]
- **Analytical Chemistry:** It can be employed in methods for detecting heavy metals.[1]



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Caption: Role of **5-Chloro-2-mercaptobenzoxazole** derivatives as enzyme inhibitors.

## Experimental Protocol: Antibacterial Activity Screening (Cup-Plate Method)

This protocol provides a general method for evaluating the antibacterial activity of synthesized derivatives, based on standard microbiological techniques.[5][8]

- **Media Preparation:** Prepare nutrient agar medium (e.g., 2% nutrient agar, 1% peptone, 1% beef extract, 0.5% NaCl in distilled water). Sterilize by autoclaving.[4][8]
- **Inoculum Preparation:** Aseptically transfer a small amount of the test bacterium (e.g., *S. aureus*, *E. coli*) from a working culture into sterile normal saline (0.9% NaCl) to create a microbial suspension.[8]
- **Plate Preparation:** Pour the sterilized nutrient agar into sterile Petri plates and allow them to solidify. Spread the prepared bacterial inoculum evenly over the agar surface.
- **Well Preparation:** Cut uniform wells (e.g., 6 mm diameter) into the agar using a sterile borer.

- **Test Solution:** Prepare test solutions of the synthesized compounds at desired concentrations (e.g., 50 µg/mL) by dissolving them in a suitable solvent like DMSO. Prepare a standard antibiotic (e.g., Streptomycin) and a solvent control (DMSO alone).[5]
- **Application:** Add a fixed volume (e.g., 0.1 mL) of the test solutions, standard, and control into separate wells.
- **Incubation:** Allow the plates to stand for 30 minutes for diffusion, then incubate at 37°C for 24 hours.
- **Data Collection:** Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

## Safety and Handling

**5-Chloro-2-mercaptobenzoxazole** is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[7][10]
- H315: Causes skin irritation.[7][10]
- H319: Causes serious eye irritation.[7][10]
- H335: May cause respiratory irritation.[7][10]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place.[1]

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